molecular formula C13H10OTe B14192524 3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-ol CAS No. 920977-31-7

3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-ol

Cat. No.: B14192524
CAS No.: 920977-31-7
M. Wt: 309.8 g/mol
InChI Key: FQXRWRVGJGSVBC-UHFFFAOYSA-N
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Description

3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-ol is an organic compound that features a tellurium atom within its structure

Preparation Methods

The synthesis of 3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-ol typically involves the reaction of phenylacetylene with tellurium-containing reagents under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound.

Chemical Reactions Analysis

3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form telluroxides or tellurones.

    Reduction: Reduction reactions can convert it into tellurides.

    Substitution: The phenyl group or the tellurium atom can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-ol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex tellurium-containing compounds.

    Biology: Its potential biological activity is being explored, particularly in the context of its antioxidant properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an anticancer agent.

    Industry: It is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism by which 3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-ol exerts its effects involves interactions with molecular targets such as enzymes and cellular receptors. The tellurium atom plays a crucial role in these interactions, often participating in redox reactions that modulate the activity of the target molecules. The pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-ol can be compared with other tellurium-containing compounds such as:

  • Diphenyl ditelluride
  • Tellurophene derivatives
  • Tellurium dioxide

What sets this compound apart is its unique structure, which combines a phenyl group, a tellurium atom, and a propyn-1-ol moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

920977-31-7

Molecular Formula

C13H10OTe

Molecular Weight

309.8 g/mol

IUPAC Name

3-(5-phenyltellurophen-2-yl)prop-2-yn-1-ol

InChI

InChI=1S/C13H10OTe/c14-10-4-7-12-8-9-13(15-12)11-5-2-1-3-6-11/h1-3,5-6,8-9,14H,10H2

InChI Key

FQXRWRVGJGSVBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C([Te]2)C#CCO

Origin of Product

United States

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